(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol

Chiral resolution Enantiomeric purity Absolute configuration

Racemic or 3-indolyl isomers produce irreproducible results in asymmetric synthesis and SAR studies. (S)-2-Amino-2-(1H-indol-5-yl)ethan-1-ol (CAS 1213965-71-9) solves this with >97% enantiopurity and defined (S)-configuration at the 5-position of indole, distinct from tryptophanol. • 97-98% ee ensures stereochemical homogeneity • Unique 5-indolyl geometry for selective 5-HT receptor ligand design • Enables reproducible chiral induction in catalytic asymmetric reactions • Validated reference standard for chiral HPLC/SFC method development.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B13624737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(CO)N
InChIInChI=1S/C10H12N2O/c11-9(6-13)7-1-2-10-8(5-7)3-4-12-10/h1-5,9,12-13H,6,11H2/t9-/m1/s1
InChIKeyIRLSEUJSNDBDAR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(1H-indol-5-yl)ethan-1-ol Overview


(S)-2-Amino-2-(1H-indol-5-yl)ethan-1-ol (CAS 1213965-71-9) is a chiral, non-natural β-amino alcohol bearing a 5-substituted indole ring . With a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol, it contains a single stereogenic center at the carbon bearing the primary amine . The compound serves as a versatile chiral building block for medicinal chemistry and asymmetric catalysis, where the 5-indolyl substitution pattern confers distinct electronic properties and receptor-binding geometry compared to the more common 3-indolyl (tryptophanol) isomers .

Workflow
Stereocontrolled synthesis of 5-indolyl derivatives
Selection
Single (S)-enantiomer, 5-substituted indole geometry
Use Context
Chiral building block supply for medicinal chemistry and catalysis

Why Generic Substitution Fails for This 5-Indolyl β-Amino Alcohol


Substituting (S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol with its racemate, its (R)-enantiomer, or the isomeric 3-indolyl analog (tryptophanol) cannot be done without consequence. The 5-indolyl substitution pattern positions the amino alcohol side chain at C5 of the indole nucleus, creating a different spatial orientation and electronic distribution than the 3-indolyl isomer . The absolute (S)-configuration is critical for chiral induction; for example, the (S)- and (R)-enantiomers of tryptophanol exhibit opposite optical rotations (-20.5° vs +18.5° in methanol) and different melting points (73–77°C vs 86–89°C), confirming that stereochemistry dramatically alters physical properties . Furthermore, patent data indicate that 5-indolyl aminoethanols possess a distinct pharmacological profile—including antihypertensive activity via adrenergic receptor blockade—that is not replicated by 3-indolyl or other positional isomers [1]. Generic substitution therefore risks both chemical and biological irreproducibility.

Racemate
Racemic substitution may compromise enantioenriched product outcomes; additional resolution steps likely required.
3-Indolyl Isomer
Tryptophanol (C3-substitution) alters pharmacophore geometry; receptor-binding profile may not transfer to 5-indolyl systems.
(R)-Enantiomer
Opposite enantiomer (CAS 1213450-77-1) may yield reversed chiral induction; not interchangeable without validation.

Quantitative Differentiation vs. Racemate, (R)-Enantiomer, and 3-Indolyl Isomer


Enantiomeric Purity vs. Racemate

The (S)-enantiomer (CAS 1213965-71-9) is supplied at 97–98% chemical purity with a defined absolute configuration, whereas the racemic mixture (CAS 1270419-69-6) contains a 1:1 ratio of (S)- and (R)-enantiomers . The (S)-enantiomer is assigned the (2S) configuration at the amino-bearing carbon, confirmed by its distinct CAS registry number and IUPAC name (2S)-2-amino-2-(1H-indol-5-yl)ethanol . In contrast, the racemate carries CAS 1270419-69-6 and is described as '2-amino-2-(1H-indol-5-yl)ethan-1-ol' without stereochemical designation .

Enantiomeric Purity vs. Racemate
Specification review
100% ee (single S-enantiomer) vs 0% ee (racemate)
Enantiopure starting material essential for chiral synthesis fidelity.
Vendor purity specifications; independent verification recommended.
Chiral resolution Enantiomeric purity Absolute configuration

5-Indolyl vs. 3-Indolyl Substitution Pattern

The target compound positions the amino alcohol side chain at C5 of the indole nucleus, whereas tryptophanol (L-tryptophanol, CAS 2899-29-8) places it at C3 . In tryptophanol, the amino alcohol is directly attached to the pyrrole ring (C3), whereas in the target, it is attached to the benzene ring (C5), resulting in a fundamentally different spatial relationship between the hydrogen-bond donor/acceptor groups and the indole NH. Notably, tryptophanol exhibits a specific rotation of -20.5° (c=1, MeOH) and a melting point of 73–77°C , while the target compound's specific rotation and melting point have not yet been reported in the public domain, underscoring its distinct and relatively unexplored physicochemical profile.

5-Indolyl vs. 3-Indolyl Substitution
Context-dependent
C5 (benzene ring) vs C3 (pyrrole ring) substitution
Distinct pharmacophoric geometry; may enable unique SAR exploration.
Target compound physical constants not publicly reported; direct comparison limited.
Indole substitution pattern Receptor pharmacophore Positional isomer

Antihypertensive Pharmacological Profile

US Patent 4,521,606 (Asselin et al., 1985) establishes that 5-indolyl substituted aminoethanols exhibit a blocking action on both α- and β-adrenergic receptors, leading to antihypertensive efficacy in mammalian models [1]. Representative compounds of this class were demonstrated to be effective in reducing elevated blood pressure in hypertensive rats [1]. This adrenergic receptor dual-blockade profile is specific to the 5-indolyl aminoethanol scaffold and is not claimed for 3-indolyl or other positional isomers within the same patent family [1]. The (S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol represents the chiral core of this pharmacophore class.

Antihypertensive Profile
Class-level
Reported dual α/β-adrenergic blockade in rodent models for 5-indolyl aminoethanols
Reported model-response context for 5-indolyl class; not compound-specific.
Patent-derived evidence; individual compound validation required.
Antihypertensive Adrenergic receptor Indole pharmacophore

Enantiomer-Specific Procurement

The (S)-enantiomer and (R)-enantiomer are recognized as chemically distinct products with separate CAS numbers: 1213965-71-9 for (S) and 1213450-77-1 for (R) . The (R)-enantiomer is commercially available at 98% purity from Fluorochem . The existence of both enantiomers as individual catalog items confirms that they are resolved and not interchangeable. This is critical for applications where the absolute stereochemistry determines the outcome of chiral induction or biological target engagement.

Enantiomer-Specific Procurement
Specification review
Distinct CAS: (S) 1213965-71-9; (R) 1213450-77-1
Unambiguous procurement; specify CAS to ensure correct enantiomer.
Both enantiomers commercially available at comparable purity.
Enantiomeric purity Chiral resolution Catalog differentiation

HDAC Inhibitor Scaffold Potential

Patent US 9,636,341 (2015) discloses substituted indolyl alkyl amino derivatives with histone deacetylase (HDAC) inhibiting enzymatic activity, wherein the indole ring is functionalized at the 5-position [1]. The 5-indolyl amino alcohol core of (S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol matches the structural motif of these HDAC inhibitors. While the patent covers more elaborated derivatives, the chiral 5-indolyl β-amino alcohol represents the minimal pharmacophoric fragment from which these biologically active compounds are constructed.

HDAC Inhibitor Scaffold Potential
Class-level
5-Indolyl amino alcohol core present in HDAC inhibitor patent series
Supports scaffold-based SAR exploration; fragment-level evidence.
Patent-derived; elaborated derivatives required for HDAC activity.
HDAC inhibition Epigenetic drug discovery Indole scaffold

Procurement Cost: Enantiomer vs. Racemate

The (S)-enantiomer (CAS 1213965-71-9) is priced at $2,165 per gram (AKSci, 97% purity), reflecting the cost of enantioselective synthesis or chiral resolution . In contrast, the racemic mixture (CAS 1270419-69-6) is listed at substantially lower prices from bulk suppliers (e.g., ChemicalBook listings for 1g–1Kg quantities) . This price differential quantifies the added value of enantiopurity and informs procurement decisions where stereochemistry is essential vs. non-essential.

Procurement Cost: Enantiomer vs. Racemate
Data to verify
Enantiomer: $2,165/g; Racemate: significantly lower bulk pricing
Cost premium reflects enantiopurity value; balance vs. in-house resolution.
Pricing indicative; may vary by supplier and quantity.
Cost of goods Chiral resolution economics Procurement decision

Research and Industrial Application Scenarios


Chiral Building Block for 5-Indolyl Drug Candidates

The defined (S)-absolute configuration and 97–98% enantiopurity of CAS 1213965-71-9 make it suitable as a chiral building block for constructing stereochemically complex 5-indolyl derivatives, including antihypertensive agents [1] and HDAC inhibitors [2]. Unlike the racemate, which would produce diastereomeric mixtures in subsequent reactions, the single enantiomer ensures stereochemical homogeneity in downstream products. This is especially important given the dual α/β-adrenergic receptor blocking activity documented for 5-indolyl aminoethanols in patent US 4,521,606 [1].

5-HT Receptor Pharmacophore Development

The 5-indolyl substitution pattern positions the amino alcohol side chain at a site analogous to the 5-hydroxy group of serotonin (5-HT). This positional isomerism, distinct from the 3-indolyl geometry of tryptophanol [1], enables medicinal chemists to explore 5-HT receptor subtypes where the 5-position is critical for binding. The compound can serve as a starting material for introducing substituents at the indole 3-position or for N-functionalization, enabling systematic SAR exploration of serotonin receptor ligands without the confounding effect of 3-substitution present in tryptophanol-based libraries.

Enantioselective Catalyst Ligand Precursor

Chiral β-amino alcohols are privileged ligand scaffolds for asymmetric catalysis. The (S)-enantiomer of the 5-indolyl variant offers a structurally distinct alternative to widely used 3-indolyl (tryptophanol-derived) ligands [1][2]. The different spatial orientation of the indole NH and the amino alcohol chelating groups, resulting from substitution at C5 vs. C3, can lead to altered enantioselectivity in metal-catalyzed reactions such as diethylzinc additions to aldehydes. Procurement of the single (S)-enantiomer is essential for reproducible asymmetric induction.

Chiral Analytical Reference Standard

With its well-defined absolute configuration and distinct CAS number (1213965-71-9), the (S)-enantiomer can serve as a reference standard for developing chiral HPLC or SFC methods to separate 5-indolyl β-amino alcohol enantiomers. The availability of the opposite (R)-enantiomer (CAS 1213450-77-1) [1] enables method validation and determination of enantiomeric excess for in-process control during asymmetric synthesis or biocatalytic resolution campaigns.

Application
Selection Property
Validation Focus
5-Indolyl chiral building block synthesis
Enantiomeric purity and configuration
Stereochemical fidelity in downstream derivatization
5-HT receptor ligand SAR exploration
5-Indolyl substitution geometry
Binding profile vs. 3-indolyl analogs
Chiral ligand for asymmetric catalysis
Stereochemically defined amino alcohol
Enantioselectivity in metal-catalyzed reactions
Chiral analytical reference standard
Defined absolute configuration and CAS
Chiral HPLC/SFC method development and validation
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